molecular formula C20H21N3O4S2 B11004573 Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11004573
M. Wt: 431.5 g/mol
InChI Key: BIKFIZIZZOVZSJ-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:

    Methyl ester: The compound contains a methyl ester group (Methyl 5-), which is a common functional group in organic chemistry.

    Thiazole ring: It features a thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms.

    Aromatic moiety: The 2-methoxyphenyl group adds an aromatic character to the compound.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following:

    Thiazole Formation: Start by synthesizing the thiazole ring. This can be achieved through cyclization of appropriate precursors containing a thiol and an amine group.

    Carbonylation: Introduce the carbonyl group (C=O) by reacting the thiazole intermediate with a suitable reagent.

    Esterification: Finally, esterify the carboxylic acid group using methanol to obtain the methyl ester.

Industrial Production: While industrial-scale production methods may vary, the compound is typically synthesized in specialized laboratories or chemical facilities. Optimization of reaction conditions, purification, and scalability are crucial for large-scale production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The thiazole ring can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group is possible.

    Substitution: Substitution reactions at various positions are feasible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can be used.

Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields the corresponding alcohol.

Scientific Research Applications

This compound finds applications in diverse fields:

    Medicine: Investigated for potential drug development due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Materials Science: Explored for its properties in materials and coatings.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

: Example reference. : Another reference.

Properties

Molecular Formula

C20H21N3O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

methyl 5-(2-methoxyphenyl)-2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H21N3O4S2/c1-10(2)16-14(21-11(3)28-16)18(24)23-20-22-15(19(25)27-5)17(29-20)12-8-6-7-9-13(12)26-4/h6-10H,1-5H3,(H,22,23,24)

InChI Key

BIKFIZIZZOVZSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3OC)C(=O)OC

Origin of Product

United States

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